(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers
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Overview
Description
(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C5H10ClN·HCl. It is a hydrochloride salt form of (3-chlorocyclobutyl)methanamine, which is a derivative of cyclobutane. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (3-chlorocyclobutyl)methanamine;hydrochloride include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutyl derivatives .
Scientific Research Applications
(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (3-chlorocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets, primarily through its amine group.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A similar compound without the chlorine atom.
(3-Bromocyclobutyl)methanamine;hydrochloride: A bromine-substituted analog.
Uniqueness
(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
(3-chlorocyclobutyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDKOZQBGQFMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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